![molecular formula C18H26N2O4 B13752503 1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine CAS No. 1131622-95-1](/img/no-structure.png)
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a piperazine ring substituted with a carboxyphenyl group and an ethyl group, along with a tert-butoxycarbonyl (Boc) protecting group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Carboxyphenyl Group: The carboxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable carboxyphenyl halide.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Boc Protection: The Boc protecting group can be introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Biological Studies: It is used in biological studies to investigate the interactions of piperazine derivatives with various biological targets, such as receptors and enzymes.
Chemical Biology: The compound is employed in chemical biology research to study the effects of piperazine derivatives on cellular processes and pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact mechanism of action depends on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-carboxyphenyl)-4-ethylpiperazine: Similar structure but lacks the Boc protecting group.
1-(3-carboxyphenyl)-3-methyl-4-Boc piperazine: Similar structure with a methyl group instead of an ethyl group.
1-(4-carboxyphenyl)-3-ethyl-4-Boc piperazine: Similar structure with the carboxyphenyl group at the 4-position instead of the 3-position.
Uniqueness
1-(3-carboxyphenyl)-3-ethyl-4-Boc piperazine is unique due to the presence of the Boc protecting group, which provides stability and facilitates further synthetic modifications. The combination of the carboxyphenyl and ethyl groups also contributes to its distinct chemical and biological properties.
Eigenschaften
1131622-95-1 | |
Molekularformel |
C18H26N2O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-[3-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H26N2O4/c1-5-14-12-19(15-8-6-7-13(11-15)16(21)22)9-10-20(14)17(23)24-18(2,3)4/h6-8,11,14H,5,9-10,12H2,1-4H3,(H,21,22) |
InChI-Schlüssel |
WENZOZBTUIBTST-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.